molecular formula C10H12O2 B119929 Benzyl (S)-(+)-Glycidyl Ether CAS No. 16495-13-9

Benzyl (S)-(+)-Glycidyl Ether

Cat. No. B119929
CAS RN: 16495-13-9
M. Wt: 164.2 g/mol
InChI Key: QNYBOILAKBSWFG-SNVBAGLBSA-N
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Description

Benzyl (S)-(+)-Glycidyl Ether is a compound that is part of a broader class of organic molecules known as glycidyl ethers. These compounds are characterized by the presence of an epoxide group attached to an ether linkage. The specific structure of Benzyl (S)-(+)-Glycidyl Ether includes a benzyl group, which is a phenyl ring attached to a methylene bridge, connected to the glycidyl moiety.

Synthesis Analysis

The synthesis of enantiomerically pure aryl and benzyl glycidyl ethers, which includes Benzyl (S)-(+)-Glycidyl Ether, can be achieved through stereospecific cyclizations. These cyclizations are facilitated by metal-mediated reactions under mild conditions, using a catalytic amount of FeBr3/3AgOTf. This method provides a route to synthesize 3-chromanols or tetrahydrobenzo[c]oxepin-4-ols, which are structurally related to Benzyl (S)-(+)-Glycidyl Ether .

Molecular Structure Analysis

The molecular structure of Benzyl (S)-(+)-Glycidyl Ether is crucial for its reactivity and the types of chemical reactions it can undergo. The presence of the epoxide group makes it highly reactive, especially in the presence of catalysts that can open the epoxide ring. The stereochemistry of the compound is also important, as it can influence the outcome of the reactions and the properties of the resulting products .

Chemical Reactions Analysis

Benzyl (S)-(+)-Glycidyl Ether can participate in various chemical reactions due to its reactive epoxide group. For instance, it can undergo cationic polymerization in the presence of novel phosphonic acid esters and ZnCl2, leading to the formation of polyglycidyl phenyl ether. The polymerization does not proceed below certain temperatures but rapidly advances above those temperatures, indicating a thermally latent initiation process . Additionally, the polymerization of related glycidyl ethers can be induced by benzyldimethylamine, with the reaction rate being more dependent on the catalyst concentration than on the temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl (S)-(+)-Glycidyl Ether are influenced by its molecular structure. The reactivity of the epoxide group, as well as the presence of the benzyl group, affects its behavior in various solvents and under different reaction conditions. For example, the reaction of phenyl glycidyl ether with benzoic acid in the presence of a basic catalyst like pyridine is influenced by the solvent used, with the reaction rate being proportional to the concentrations of the reactants and the catalyst. This suggests that similar solvent effects would be observed for reactions involving Benzyl (S)-(+)-Glycidyl Ether .

Scientific Research Applications

Chemical Reactions and Bond Cleavage

Benzyl (S)-(+)-Glycidyl Ether has been studied for its chemical properties, especially its reaction behavior under certain conditions. Grobelny et al. (2002) explored the selective cleavage of the linear ether bond in benzyl glycidyl ether under the influence of potassium alkalide, leaving the oxacyclic ring intact. This study provided valuable insights into the reaction mechanisms and potential applications of this compound in various synthetic processes (Grobelny, Stolarzewicz, Morejko-Buż, & Maercker, 2002).

Polymerization and Material Synthesis

The substance has been utilized in the synthesis of polymers and materials. Soeda et al. (2002) reported the enzymatic ring-opening polymerization of benzyl (S)-(+)-Glycidyl Ether, among other oxiranes, with dicarboxylic anhydrides to produce corresponding polyesters and polyethers. This process is crucial for creating materials with specific properties for various industrial applications (Soeda, Okamoto, Toshima, & Matsumura, 2002).

Enzymatic Resolution

The compound's enantioselective properties have been investigated for potential use in organic synthesis. Bendigiri et al. (2018) evaluated Ylehd, a recombinant epoxide hydrolase, for its potential as a biocatalyst in the resolution of benzyl glycidyl ether. Their research emphasized the compound's significance in producing building blocks for pharmaceuticals, highlighting its role in the synthesis of anti-cancer and anti-obesity drugs (Bendigiri, Harini, Yenkar, Zinjarde, Sowdhamini, & Ravikumar, 2018).

Catalysis and Chemical Synthesis

Marcos et al. (2008) explored the metal-mediated cyclization of benzyl glycidyl ethers, leading to the formation of chromanols and tetrahydrobenzo[c]oxepin-ols. This research underlines the compound's utility in catalysis and as an intermediary in synthesizing complex organic molecules (Marcos, Rodríguez-Escrich, Herrerías, & Pericàs, 2008).

Microstructuring and Drug Delivery

Sokolovskaya et al. (2013) developed a multifunctional poly(ethylene glycol) using benzyl glycidyl ether for controlled microstructuring of Janus particles. This work demonstrates the potential applications of this compound in creating microstructured materials for targeted drug delivery and other biomedical purposes (Sokolovskaya, Yoon, Misra, Bräse, & Lahann, 2013).

Safety And Hazards

Benzyl (S)-(+)-Glycidyl Ether may cause an allergic skin reaction . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Personal protective equipment should be worn when handling this chemical .

Future Directions

Benzyl (S)-(+)-Glycidyl Ether and other depolymerizable polymers have potential applications in various fields, including as triggerable delivery vehicles, recyclable and restructurable materials, disappearing or sacrificial composites, and lithographic resists . Future research directions may focus on developing new materials that can be triggered to fall apart on command, yet are stable to both acid and base .

properties

IUPAC Name

(2S)-2-(phenylmethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYBOILAKBSWFG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167826
Record name Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (S)-(+)-Glycidyl Ether

CAS RN

16495-13-9
Record name (+)-Benzyl glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16495-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-O-Benzylglycidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016495139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 50% w/w aqueous potassium hydroxide (30 mL), epichlorohydrin (157 mmol, 20 mL) and tetrabutylammonium bromide (2.35 mmol, 0.75 g) was vigorously stirred at room temperature and cooled in an ice bath. Benzyl alcohol (96.0 mmol, 10 ml) was added dropwise, while maintaining the reaction temperature at about 10° C. by cooling the reaction mixture in an ice bath. The reaction mixture was then allowed to stir at room temperature overnight after which it was poured onto ice/water, and the aqueous phase extracted with diethyl ether. The organic phases were combined and washed with brine to neutrality and dried (Na2SO4). The solution was concentrated under reduced pressure. The residue was purified by flash chromatography (silica, 2-10% ethyl acetate/heptane) to give 14.8 g (94%) of 2-benzyloxymethyl-oxirane.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirring solution of (+/−)-2-(hydroxymethyl)oxirane (3.0 g, 40.5 mmol, Aldrich) in dry DMF (40 mL) was added sodium hydride (883 mg, 36.8 mmol, Aldrich). The reaction was stirred for 7 min when benzyl bromide (6.3 g, 36.8 mmol, Aldrich) was added. The reaction was stirred for 2 h and then quenched by the addition of water (50 mL). The reaction was extracted with EtOAc (4×50 mL). The organic layers were combined, washed with brine, dried over Na2SO4, and conc. in vacuo to a yellow oil. The oil was purified by flash chromatography (SiO2, 5–20% EtOAc in hexanes) to yield 4.15 g of a colorless oil. MS (ESI) 164 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
883 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 2,000 mL, 3-necked flask equipped with a mechanical stirrer and thermometer was charged with 3-benzyloxy-2-hydroxypropyl chloride (353 g, 1.76 mol) and dichloromethane (1,000 mL). This mixture was stirred and cooled in an ice bath to ca. 5° C. Aqueous 50% NaOH (176 g) was added in portions while the temperature was kept under 30° C. After addition was complete, the reaction mixture was stirred 4 hours at 25° C. Water (1,000 mL) was added to dissolve the salts. The organic phase was separated from the aqueous phase, washed with ice water (3×500 mL), dried and reduced in vacuo to yield 263 g (92%) of pure 3-benzyloxy-1,2-epoxypropane.
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
176 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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